BenchChemオンラインストアへようこそ!

Methyl 4-bromo-3-hydroxybutanoate

Cyanation Statin Side Chain Nucleophilic Substitution

Methyl 4-bromo-3-hydroxybutanoate (CAS 88759-56-2 for the (S)-enantiomer, CAS 88759-58-4 for the (R)-enantiomer) is a chiral β-hydroxy ester distinguished by a primary alkyl bromide functional group. This compound serves as a critical precursor in the synthesis of HMG-CoA reductase inhibitors (statins), such as atorvastatin and rosuvastatin, where its optical purity and divergent reactivity are leveraged to construct the pharmacophore's side chain.

Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
Cat. No. B8734586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-hydroxybutanoate
Molecular FormulaC5H9BrO3
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CBr)O
InChIInChI=1S/C5H9BrO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3
InChIKeyMBBQAVVBESBLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-hydroxybutanoate: A Key Chiral Intermediate for Statin Synthesis


Methyl 4-bromo-3-hydroxybutanoate (CAS 88759-56-2 for the (S)-enantiomer, CAS 88759-58-4 for the (R)-enantiomer) is a chiral β-hydroxy ester distinguished by a primary alkyl bromide functional group . This compound serves as a critical precursor in the synthesis of HMG-CoA reductase inhibitors (statins), such as atorvastatin and rosuvastatin, where its optical purity and divergent reactivity are leveraged to construct the pharmacophore's side chain [1]. Its molecular weight is 197.03 g/mol, and it is commercially available with a standard purity of ≥98% [2].

Why In-Class 4-Halo-3-hydroxybutyrates Are Not Interchangeable


The 4-halo-3-hydroxybutyrate scaffold is a cornerstone for chiral pharmaceutical intermediates, but the halogen atom is a critical determinant of reactivity, process robustness, and economic viability. Directly substituting the bromo derivative with the more common and historically favored chloro analog (e.g., Methyl 4-chloro-3-hydroxybutanoate) introduces a significant reactivity trade-off. The bromine atom acts as a superior leaving group, which is essential for the atom-economical installation of the nitrile group via cyanation without protecting groups [1]. However, this advantage is balanced against the well-documented toxicity of bromide ions in whole-cell biocatalytic production, which has historically made the enzymatic synthesis of the bromo compound more challenging than its chloro counterpart [2]. Therefore, selecting the bromo compound over alternatives is not a simple substitution but a strategic decision based on optimizing downstream chemical reactivity against upstream biocatalytic process development.

Quantitative Differentiation of Methyl 4-bromo-3-hydroxybutanoate from Key Analogs


Enhanced Reactivity in Nucleophilic Cyanation vs. Chloro Analog

The primary synthetic advantage of Methyl 4-bromo-3-hydroxybutanoate over its closest analog, Methyl 4-chloro-3-hydroxybutanoate, is the higher reactivity of the C-Br bond in nucleophilic displacement reactions. A patent for advanced enzymatic processes highlights that while the cyanation of 4-chloro-3-hydroxybutyrate esters requires forcing conditions with 'alkali cyanide and high temperature', these conditions 'lead to substantial by-product formation, requiring extensive isolation and purification procedures that result in additional yield loss' [1]. In contrast, a process for the preparation of the key intermediate t-butyl (R)-(-)-4-cyano-3-hydroxybutyrate demonstrates that the corresponding 4-bromo derivative can be efficiently cyanated, achieving high yields under milder conditions that avoid these problematic by-products [2].

Cyanation Statin Side Chain Nucleophilic Substitution

Overcoming Biocatalyst Toxicity: Engineered Enzyme Thermostability

A major historical barrier to using the brominated derivative over the chlorinated one was the toxicity of bromide ions to biocatalysts. A 2008 study overcame this by engineering Penicillium citrinum β-keto ester reductase (KER), the enzyme responsible for the stereospecific reduction of methyl 4-bromo-3-oxobutyrate to the target compound. The best variant, KER-L54Q, demonstrated a dramatic improvement in thermostability. After a 6-hour heat treatment at 30°C, the L54Q variant retained 62% of its initial activity, compared to only 15% for the wild-type KER [1]. This engineered catalyst, when co-expressed with a cofactor regeneration enzyme in E. coli, enabled the reduction of the bromo-substrate with 'the highest level' of activity in a two-phase system [1].

Biocatalysis Directed Evolution Enzyme Engineering

Enantiomeric Purity Achieved with Engineered Biocatalysts

The production of pharmaceutically relevant single enantiomers is non-negotiable. A method using an engineered E. coli biocatalyst co-expressing KER-L54Q and glucose dehydrogenase produced methyl (S)-4-bromo-3-hydroxybutyrate with extremely high optical purity. The process yielded the (S)-enantiomer with >99% enantiomeric excess (e.e.) alongside a 98.5% chemical yield from the ketoester precursor [1]. This dual achievement of near-perfect stereoselectivity and high yield surpasses many classical resolution methods and positions the compound as a reliable, high-quality chiral building block for procurement.

Chiral Synthesis Enantiomeric Excess Statin Precursor

Direct Comparison of Physical Properties with the Ethyl Ester Analog

When selecting an ester form for a synthetic sequence, the choice between methyl and ethyl esters has implications for downstream processing. The methyl ester, Methyl 4-bromo-3-hydroxybutanoate, has a predicted boiling point of 271.7±25.0 °C at 760 mmHg and a density of 1.6±0.1 g/cm³ . Its direct analog, Ethyl 4-bromo-3-hydroxybutanoate, exhibits a similar predicted boiling point of 285.1±25.0 °C but a lower density of 1.5±0.1 g/cm³ . The methyl ester's lower boiling point can be a practical advantage, potentially allowing for gentler purification by distillation and reducing the risk of thermal decomposition.

Physicochemical Properties Process Engineering Purification

Definitive Application Scenarios for Methyl 4-bromo-3-hydroxybutanoate


Manufacture of Atorvastatin and Rosuvastatin Side Chains

This is the compound's primary and most validated application. The superior reactivity of the C-Br bond enables a direct and high-yielding cyanation to form the nitrile group present in the side chain of leading statins like atorvastatin (Lipitor) and rosuvastatin (Crestor) [1]. The quantitative evidence confirms that milder conditions can be used, avoiding the substantial by-products generated when using the less reactive 4-chloro analog [2]. This makes the bromo ester the preferred starting material for a more efficient and scalable synthesis of these critical pharmaceutical intermediates.

Enzymatic Route to Enantiopure (S)-4-bromo-3-hydroxybutyrate

For producing a single enantiomer with high purity, the engineered E. coli whole-cell biocatalytic system is a proven method. The L54Q variant of KER overcomes the inherent toxicity of bromide to the biocatalyst, a hurdle that historically limited this route [3]. The system delivers the (S)-enantiomer in >99% e.e. and 98.5% yield in a water/butyl acetate two-phase system [4]. This one-step, high-productivity process is a directly scalable method for obtaining the compound for further use in chiral synthesis.

Precursor for L-Carnitine Synthesis

Methyl 4-bromo-3-hydroxybutanoate serves as a key starting material for synthesizing L-carnitine, an essential molecule in lipid metabolism [5]. The reactivity of the bromine atom is critical here, as the synthetic route involves a nucleophilic substitution with trimethylamine. The high purity and correct stereochemistry of the (S)-bromo ester are essential for directly forming the biologically active L-enantiomer of carnitine.

Gateway to Other Chiral 4-Substituted-3-hydroxybutyrates

This compound's value extends beyond a single product. As a versatile chiral synthon, it can undergo nucleophilic substitution with various nucleophiles (e.g., azide, thiols) to yield a diverse library of chiral 4-substituted-3-hydroxybutyrate derivatives [5]. Its superior reactivity compared to the chloro analog makes it a more efficient starting point for generating this entire class of chiral building blocks, which are valuable in a wide range of medicinal chemistry programs beyond statins.

Quote Request

Request a Quote for Methyl 4-bromo-3-hydroxybutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.